Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane
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Overview
Description
Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane is an organic compound characterized by the presence of two methylenedioxy groups attached to a central methane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane typically involves the reaction of 4,5-(methylenedioxy)-2-propylphenol with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired bisphenol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane can undergo various chemical reactions, including:
Oxidation: The methylenedioxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane involves its interaction with specific molecular targets, such as enzymes or receptors. The methylenedioxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of oxidative stress and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- Bis[4,5-(methylenedioxy)-2-methylphenyl]-methane
- Bis[4,5-(methylenedioxy)-2-ethylphenyl]-methane
- Bis[4,5-(methylenedioxy)-2-butylphenyl]-methane
Uniqueness
Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various research purposes .
Properties
IUPAC Name |
5-propyl-6-[(6-propyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-3-5-14-8-18-20(24-12-22-18)10-16(14)7-17-11-21-19(23-13-25-21)9-15(17)6-4-2/h8-11H,3-7,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIJCKXNLPXDRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1CC3=CC4=C(C=C3CCC)OCO4)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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